molecular formula C19H19N3O2S B7849315 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid

1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid

Cat. No. B7849315
M. Wt: 353.4 g/mol
InChI Key: XXEKFMPZMLMJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cancer Treatment Applications

A derivative of this compound has been identified as an Aurora kinase inhibitor, which may be useful in treating cancer due to its ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

2. Anti-Angiogenic Properties

Novel derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Vinaya Kambappa et al., 2017).

3. Antibacterial Activity

Some derivatives, particularly those involving piperidine, have been synthesized and tested for their antibacterial activity, showing moderate effectiveness against various bacterial strains (Ram C.Merugu et al., 2010).

4. Antimicrobial Evaluation

The compound has been part of studies focusing on the synthesis of derivatives for antimicrobial evaluation. These studies have revealed moderate activity against specific bacterial strains (S. Vlasov et al., 2022).

5. Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated for antioxidant activity. Certain derivatives have shown significant radical scavenging abilities, indicating potential for antioxidant applications (Y Kotaiah et al., 2012).

6. Antitumor Activity

New derivatives of this compound have been synthesized and evaluated for their antitumor activity, showing potent effects on various human cancer cell lines. This indicates potential for development as an anticancer therapeutic (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

1-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-20-17(22-9-5-8-14(11-22)19(23)24)15-10-16(25-18(15)21-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEKFMPZMLMJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid
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1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid
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1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid
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1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid
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1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid
Reactant of Route 6
1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid

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